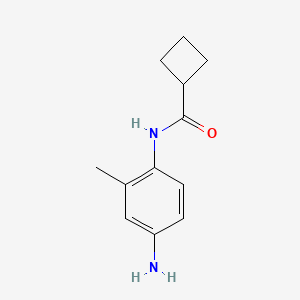

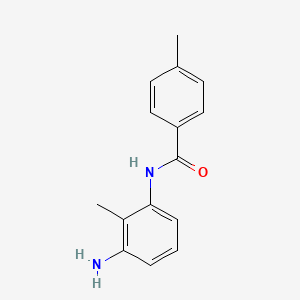

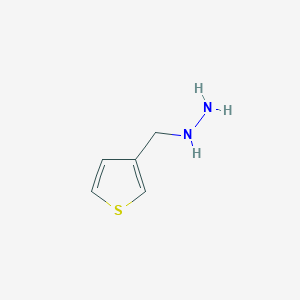

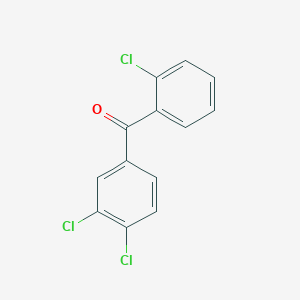

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide

Descripción general

Descripción

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide (AMFB) is a small molecule drug with potential therapeutic effects in a variety of diseases. It has been studied for its possible anti-inflammatory, anti-tumor, and anti-diabetic effects. AMFB is a derivative of the commonly used drug 4-amino-2-methylphenyl-2-fluorobenzamide (AMF), and has been used in various research studies.

Aplicaciones Científicas De Investigación

Antitumor Properties

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide and its derivatives have shown promising antitumor properties. Bradshaw et al. (2002) reported that certain 2-(4-aminophenyl)benzothiazoles, structurally related to N-(4-Amino-2-methylphenyl)-2-fluorobenzamide, demonstrate potent antitumor effects in vitro and in vivo, particularly against breast and ovarian cancer cells (Bradshaw et al., 2002). Hutchinson et al. (2002) synthesized water-soluble prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, which exhibit good pharmaceutical properties and have been selected for clinical evaluation (Hutchinson et al., 2002).

Radiopharmaceutical Applications

Kronenberg et al. (2007) investigated a fluorine-18-labelled compound as a potential radiotracer for cerebral imaging with positron emission tomography, indicating the relevance of fluorobenzamides in the field of radiopharmaceuticals (Kronenberg et al., 2007).

Antimicrobial Applications

Desai et al. (2013) synthesized new derivatives containing a fluorine atom and evaluated their antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fluorobenzamides in antimicrobial research (Desai et al., 2013).

Material Science

In the field of material science, Guangming et al. (2016) used difluorobenzamide monomers to synthesize semiaromatic polyamides, demonstrating the application of these compounds in the development of materials with excellent thermal properties (Guangming et al., 2016).

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKXHVNDJVDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)